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Introduction
WS5, chemically known as N-((ethoxycarbonyl)methyl)-p-menthane-3-carboxamide, is a potent

synthetic cooling agent increasingly utilized in the food industry.[1] Derived from menthol, it

offers an intense and prolonged cooling sensation, primarily perceived on the roof of the mouth

and the back of the tongue, without the characteristic minty aroma or taste associated with

menthol.[2][3] Its high stability under varying pH and temperature conditions, including heat

resistance up to 200°C, makes it a versatile ingredient for a wide range of food and beverage

applications.[4][5] This document provides detailed application notes and protocols for the use

of WS5 in food science research, focusing on its sensory properties, formulation

considerations, and interaction with sensory receptors.
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Cooling Agent
Relative Cooling Intensity
(vs. Menthol)

Primary Sensation Area

Menthol 1x
General oral cavity, minty

flavor

WS3 ~1.5x Front of the mouth and tongue

WS5 ~3-4x
Roof of the mouth and back of

the tongue

WS23 ~1.5x
Front of the mouth, clean

cooling sensation

Source:[1]

Recommended Usage Levels of WS5 in Food Products
Food Product Category

Minimum Recommended
Level (ppm)

Maximum Recommended
Level (ppm)

Beverages 10 100

Chewing Gum 1000 15000

Hard Candies 100 3000

Chocolate 50 500

Dairy Products 30 300

Source:[1]

Experimental Protocols
Protocol 1: Sensory Evaluation of WS5 in a Beverage
Matrix
Objective: To determine the sensory profile and consumer acceptance of a beverage containing

varying concentrations of WS5.
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Materials:

Base beverage (e.g., lemonade, iced tea)

WS5 (food grade, powder or liquid form)

Propylene Glycol (PG) or Ethanol (for dissolving WS5 powder)

Trained sensory panel (n=10-15) or consumer panel (n=50-100)

Standard sensory evaluation booths with controlled lighting and temperature

Coded sample cups

Water and unsalted crackers for palate cleansing

Sensory evaluation software or ballots

Procedure:

Sample Preparation:

If using WS5 powder, prepare a stock solution by dissolving it in PG or ethanol. For

example, create a 1% (w/v) stock solution.

Prepare beverage samples with different concentrations of WS5 (e.g., 0 ppm - control, 15

ppm, 30 ppm, 50 ppm).

Ensure all samples are at a consistent serving temperature (e.g., 4°C).

Pour equal volumes of each sample into coded cups.

Sensory Evaluation:

Provide panelists with a set of coded samples in a randomized order.

Instruct panelists to rinse their mouths with water and eat a cracker before evaluating the

first sample and between each subsequent sample.
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Panelists should evaluate each sample for the following attributes on a 9-point hedonic

scale (1 = dislike extremely, 9 = like extremely) or a labeled magnitude scale:

Cooling Intensity

Time to Onset of Cooling

Duration of Cooling

Sweetness

Sourness

Bitterness

Overall Liking

For descriptive analysis with a trained panel, use a line scale to rate the intensity of

specific attributes.

Data Analysis:

Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to

determine significant differences between samples.

Generate spider web plots for descriptive analysis data to visualize the sensory profiles.

Protocol 2: Incorporation of WS5 into a Hard Candy
Formulation
Objective: To develop a hard candy with a noticeable and pleasant cooling sensation using

WS5.

Materials:

Sucrose

Corn syrup
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Water

Citric acid

Flavoring oil

WS5 (food grade)

Candy thermometer

Cooking pot

Molds

Procedure:

Candy Base Preparation:

In a pot, combine sucrose, corn syrup, and water.

Heat the mixture to a hard-crack stage (149-154°C), stirring occasionally.

Remove from heat.

Incorporation of Additives:

Allow the candy mass to cool slightly (to around 135-140°C).

Add citric acid and flavoring oil and stir gently to combine.

Add the desired amount of WS5 (e.g., 200 ppm) and stir thoroughly to ensure even

distribution. Due to its high heat stability, WS5 can be added at this stage.[4]

Molding and Cooling:

Carefully pour the hot candy mixture into molds.

Allow the candies to cool completely at room temperature.
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Once hardened, remove the candies from the molds and wrap them individually.

Mandatory Visualization
Signaling Pathway of WS5-Induced Cooling Sensation
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Caption: Signaling pathway of WS5-induced cooling sensation via TRPM8 and TRPA1

activation.

Experimental Workflow for Sensory Evaluation of WS5
in a Beverage
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Caption: Workflow for the sensory evaluation of WS5 in a beverage formulation.
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Conclusion
WS5 is a highly effective and versatile cooling agent with significant potential in food science

research and product development. Its intense, long-lasting cooling effect, coupled with its lack

of flavor and odor, allows for the creation of novel sensory experiences in a variety of food

matrices. The provided protocols offer a starting point for researchers to explore the application

of WS5 and to develop innovative food products that meet consumer demand for new and

exciting sensory profiles. Further research into the interaction of WS5 with other food

components and its impact on physicochemical properties will continue to expand its

application in the food industry.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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